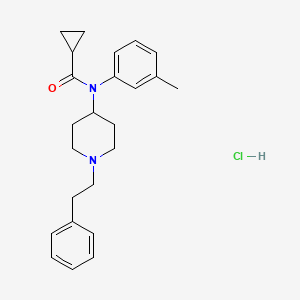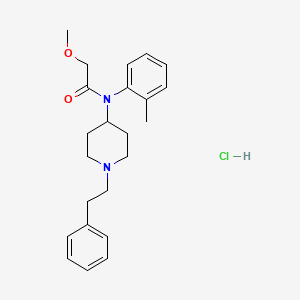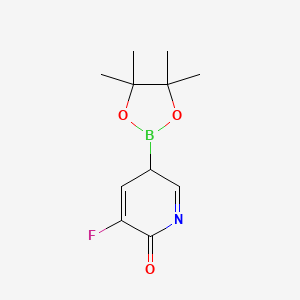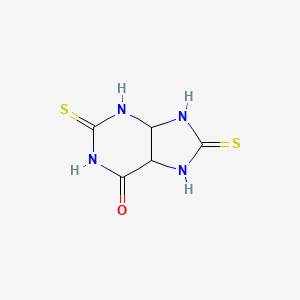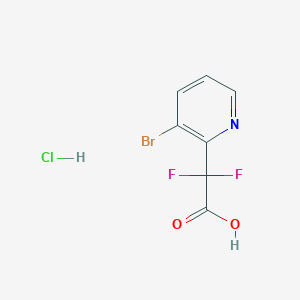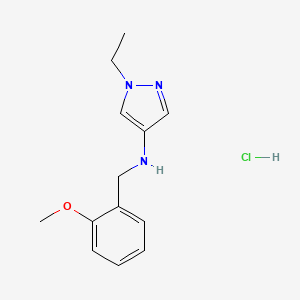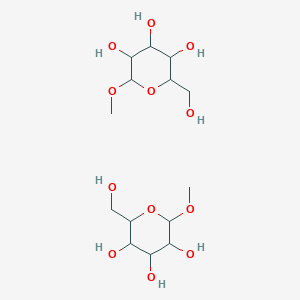
Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl beta-d-glucopyranoside hemihydrate is a chemical compound with the molecular formula C7H14O6 · 0.5H2O. It is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a methoxy group. This compound is commonly used in various biochemical and industrial applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
Methyl beta-d-glucopyranoside hemihydrate can be synthesized through the methanolysis of glucose. The reaction typically involves the use of methanol and an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a glycosidic bond between the methanol and the glucose molecule .
Industrial Production Methods
In industrial settings, the production of methyl beta-d-glucopyranoside hemihydrate often involves the use of enzymatic methods. Enzymes such as beta-glucosidase can catalyze the reaction between glucose and methanol, leading to the formation of the desired product. This method is preferred due to its higher specificity and yield .
化学反応の分析
Types of Reactions
Methyl beta-d-glucopyranoside hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glucopyranosides depending on the reagents used.
科学的研究の応用
Methyl beta-d-glucopyranoside hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of long-chain alkyl glucosides.
Biology: The compound serves as a substrate to identify, differentiate, and characterize beta-D-glucosidase enzymes.
Medicine: It is used in the study of carbohydrate metabolism and enzyme activity.
Industry: The compound is utilized in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of methyl beta-d-glucopyranoside hemihydrate involves its interaction with specific enzymes, such as beta-D-glucosidase. The compound binds to the active site of the enzyme, leading to the hydrolysis of the glycosidic bond and the release of glucose and methanol. This process is crucial for the study of enzyme kinetics and carbohydrate metabolism .
類似化合物との比較
Similar Compounds
Methyl alpha-d-glucopyranoside: Similar in structure but differs in the configuration of the anomeric carbon.
Ethyl beta-d-glucopyranoside: Similar but has an ethoxy group instead of a methoxy group.
Methyl beta-d-galactopyranoside: Similar but derived from galactose instead of glucose.
Uniqueness
Methyl beta-d-glucopyranoside hemihydrate is unique due to its specific interaction with beta-D-glucosidase enzymes, making it a valuable tool in biochemical research. Its ability to form stable glycosidic bonds also makes it useful in industrial applications .
特性
分子式 |
C14H28O12 |
|---|---|
分子量 |
388.36 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/2C7H14O6/c2*1-12-7-6(11)5(10)4(9)3(2-8)13-7/h2*3-11H,2H2,1H3 |
InChIキー |
SLGQSQKJNBMROW-UHFFFAOYSA-N |
正規SMILES |
COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


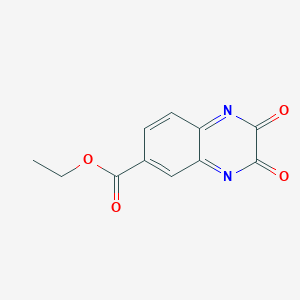
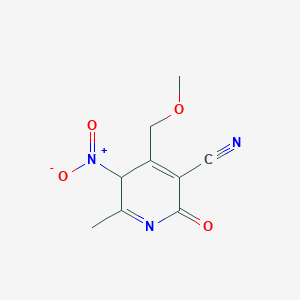
![N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12349395.png)
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12349398.png)
![15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4'-piperidine]-7,12-dione hydrochloride](/img/structure/B12349400.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349409.png)
![4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12349413.png)
